1-Amino-2-phenylcyclopropanecarboxylic acid, trans-
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Overview
Description
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- is a chemical compound with the molecular formula C10H11NO2 It is a cyclopropane derivative that features an amino group and a phenyl group attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazo compounds in the presence of a chiral catalyst to form the cyclopropane ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability of the process .
Chemical Reactions Analysis
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- can be compared with other cyclopropane derivatives, such as:
1-Amino-2-phenylcyclopropanecarboxylic acid, cis-: This isomer has a different spatial arrangement of the amino and phenyl groups, leading to different chemical and biological properties.
2-Phenylcyclopropanecarboxylic acid:
Cyclopropanecarboxylic acid derivatives: These compounds vary in their substituents, affecting their chemical behavior and uses
The uniqueness of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
91327-48-9 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10+/m0/s1 |
InChI Key |
MRUPFDZGTJQLCH-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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